4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide
Description
Properties
Molecular Formula |
C9H11BrClNO2 |
|---|---|
Molecular Weight |
280.54 g/mol |
IUPAC Name |
4-bromo-N-tert-butyl-5-chlorofuran-2-carboxamide |
InChI |
InChI=1S/C9H11BrClNO2/c1-9(2,3)12-8(13)6-4-5(10)7(11)14-6/h4H,1-3H3,(H,12,13) |
InChI Key |
CPLFWOAWVINMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(O1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves activating 4-bromo-5-chlorofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This approach mirrors protocols used for analogous thiophene-carboxamides.
Procedure :
-
Activation : A mixture of 4-bromo-5-chlorofuran-2-carboxylic acid (1.0 mmol), EDC·HCl (1.5 mmol), and DMAP (1.5 mmol) in anhydrous DCM (2 mL) is stirred at room temperature for 30 minutes.
-
Amidation : tert-Butylamine (1.1 mmol) is added, and the reaction proceeds overnight under nitrogen.
-
Workup : The mixture is diluted with DCM, washed with 2 N HCl, water, and brine, then dried over MgSO₄.
-
Purification : The crude product is purified via NH-silica gel column chromatography (eluent: DCM/MeOH 10:1) or recrystallized from CHCl₃/MeOH.
Key Data :
Mechanistic Insights into the Amidation Process
The EDC-mediated reaction proceeds through an O-acylisourea intermediate (Figure 1). DMAP catalyzes the reaction by deprotonating the intermediate, facilitating nucleophilic attack by tert-butylamine. The steric bulk of the tert-butyl group necessitates prolonged reaction times (12–24 hours) to achieve complete conversion.
Critical Steps :
-
Moisture Control : Anhydrous DCM and nitrogen atmospheres prevent hydrolysis of the reactive intermediate.
-
Stoichiometry : A 1.5:1 molar ratio of EDC·HCl to carboxylic acid ensures complete activation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Parameter | EDC/DMAP Method | Acyl Chloride Method |
|---|---|---|
| Yield | 40–58% | Not reported |
| Purity (HPLC) | >98% | Variable |
| Reaction Time | 12–24 hours | 2–4 hours |
| Sensitivity to Moisture | High | Moderate |
| Scalability | Suitable for gram-scale | Limited data |
The EDC/DMAP method is preferred for its reproducibility and compatibility with halogenated furans, though it requires meticulous moisture control.
Challenges and Optimization Strategies
Halogen Stability
Bromine and chlorine substituents on the furan ring are susceptible to displacement under harsh conditions. Strategies include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of the furan ring to a more oxidized state.
Reduction: Reduction of the bromine or chlorine atoms to their respective hydrogenated forms.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide is being explored as a lead compound in drug development due to its potential biological activity:
- Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial strains and may serve as a basis for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
Biological Research
The compound's interaction with biological systems makes it valuable for studying mechanisms of action:
- Enzyme Inhibition : It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Variants of the compound have been shown to selectively inhibit COX-1 over COX-2, suggesting therapeutic applications in pain management and inflammation .
- Biofilm Formation : Research indicates that derivatives of this compound can inhibit biofilm formation in pathogenic bacteria, which is critical for treating chronic infections .
Materials Science
The structural characteristics of this compound allow it to be used as a building block in the synthesis of novel materials:
- Polymer Development : Its unique functional groups can be utilized to create polymers with specific properties, enhancing material performance in various applications .
- Coatings and Surfaces : The compound's reactivity can be harnessed to develop coatings that provide antimicrobial properties or other functional enhancements .
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- COX Inhibition Studies : Research indicated that modifications to the furan ring could enhance selectivity for COX-1 inhibition, providing insights into designing more effective anti-inflammatory drugs .
- Biofilm Inhibition : Investigations into the compound's ability to prevent biofilm formation showed promising results against Pseudomonas aeruginosa, indicating potential applications in treating persistent infections .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the tert-butyl group, can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenation Patterns and Bioactivity
Halogen atoms (Br, Cl) are critical for bioactivity. For example, compound 62 (), a brominated benzimidazole derivative, exhibits potent antitubercular activity (MIC99 = 0.5 µM), attributed to halogen-mediated hydrophobic interactions with enzyme targets. Similarly, the bromo and chloro substituents in 4-bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide may enhance binding affinity to hydrophobic pockets in proteins or nucleic acids .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Table 2. Spectroscopic Signatures
Biological Activity
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide is a synthetic compound notable for its unique heterocyclic structure, which includes a furan ring with bromine and chlorine substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Molecular Formula : CHBrClNO
- Molecular Weight : Approximately 280.55 g/mol
- Structure : The compound features a furan ring substituted with a tert-butyl group and halogen atoms, which can significantly influence its biological activity.
Cyclooxygenase Inhibition
Research indicates that compounds similar to this compound exhibit selective inhibition of COX enzymes, particularly COX-1 and COX-2. These enzymes are key mediators in the synthesis of prostaglandins, which play vital roles in inflammation and pain signaling.
- Selectivity and Potency :
- The presence of chlorine at the 5-position of the furan ring has been shown to enhance inhibitory activity against COX enzymes. For instance, studies have demonstrated that modifications leading to increased lipophilicity and specific halogen substitutions can improve potency .
- In comparative studies, compounds with similar structures showed IC values ranging from 0.02 µM to 1.81 µM for COX-2 and 15-lipoxygenase (15-LOX), indicating a strong potential for therapeutic applications in pain management and inflammation control .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Modification | Effect on Activity |
|---|---|
| Chlorine at 5-position | Increases COX inhibition |
| Tert-butyl group | Enhances lipophilicity |
| Bromine substitution | Alters selectivity towards COX-1 or COX-2 |
Studies suggest that the combination of these modifications can lead to compounds with enhanced selectivity and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated significant anti-inflammatory effects, outperforming standard treatments in reducing edema and pain responses .
- Computational Studies : Molecular docking studies have provided insights into the binding interactions between this compound and the active sites of COX enzymes. These studies reveal that specific interactions with key residues within the active site are critical for inhibitory potency .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves halogenation and amidation steps. For example, bromination of the furan precursor followed by coupling with tert-butylamine under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination). Intermediates are characterized via / NMR, FT-IR, and LC-MS to confirm regioselectivity and functional group integrity. Purity is assessed using HPLC (>97% threshold) .
Q. Which analytical techniques are recommended for determining the purity and structural integrity of brominated furan carboxamides?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Structural validation employs / NMR for substituent positioning and X-ray crystallography for resolving stereochemical ambiguities. Mass spectrometry (HRMS) confirms molecular weight accuracy. For halogenated analogs, XPS can verify bromine/chlorine content .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?
- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the carboxamide group. Stability under reaction conditions (e.g., acidic/basic media) should be pre-tested via TLC or inline UV monitoring .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling predictions and experimental reactivity data for halogenated furan derivatives?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. Validate models by:
- Comparing experimental NMR shifts with computed electrostatic potentials.
- Incorporating implicit solvation models (e.g., COSMO-RS) to simulate solvent interactions.
- Cross-referencing with kinetic isotope effect (KIE) studies to refine transition-state approximations .
Q. What methodological approaches are used to investigate the electronic effects of bromine and chlorine substituents on the reactivity of the furan carboxamide scaffold?
- Methodological Answer :
- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic contributions.
- DFT Calculations : Map frontier molecular orbitals (FMOs) to identify electron-deficient regions prone to electrophilic attack.
- In Situ Spectroscopy : Use Raman or IR to track bond polarization changes during reactions .
Q. In cross-coupling reactions involving this compound, how do varying catalytic systems influence reaction efficiency and byproduct formation?
- Methodological Answer :
- Palladium Catalysts : Pd(PPh) favors Suzuki-Miyaura couplings but may require ligand optimization (e.g., SPhos) to suppress β-hydride elimination.
- Nickel Catalysts : Effective for Ullmann-type aminations but prone to halogen scrambling; monitor via GC-MS.
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove residual Pd and reduce metal-catalyzed decomposition .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) for brominated furan derivatives be systematically addressed?
- Methodological Answer :
Replicate Experiments : Confirm data consistency across multiple batches.
Dynamic NMR : Assess rotational barriers (e.g., tert-butyl group) to identify conformational isomers.
Single-Crystal XRD : Resolve structural ambiguities by comparing experimental and computed (Mercury software) crystal packing.
Synchrotron Studies : Use high-resolution XRD for heavy-atom positioning .
Theoretical Framework Integration
Q. How can conceptual frameworks guide the design of catalytic systems for functionalizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
